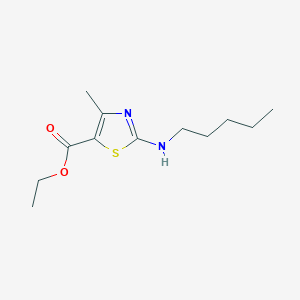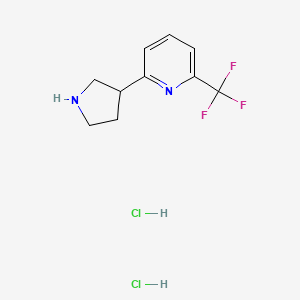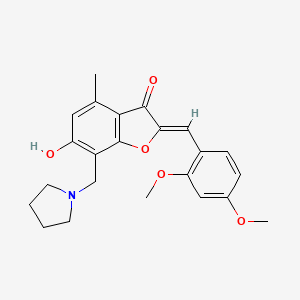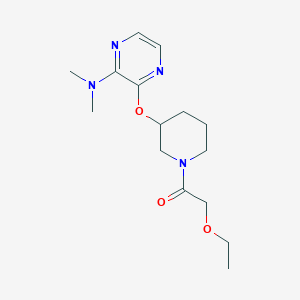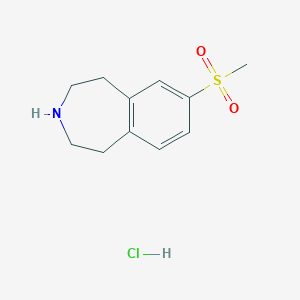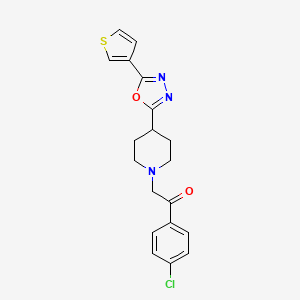![molecular formula C17H14N2OS B2427766 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one CAS No. 126808-40-0](/img/structure/B2427766.png)
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one is an organic compound with the molecular formula C17H14N2OS. It is characterized by the presence of a quinoxaline ring substituted with a methyl group at the 3-position and a sulfanyl group at the 2-position, which is further connected to a phenylethanone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinoxaline derivative with a thiol compound.
Attachment of the Phenylethanone Moiety: The final step involves the coupling of the sulfanyl-quinoxaline intermediate with a phenylethanone derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The quinoxaline ring can undergo electrophilic substitution reactions, particularly at the 5- and 6-positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted quinoxalines.
科学研究应用
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The quinoxaline ring and phenylethanone moiety play crucial roles in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone: Similar structure but with a pyrrolidine ring instead of a phenyl group.
2-(3-Methylquinoxalin-2-yl)sulfanyl-1-(pyrrolidin-1-yl)ethan-1-one: Another derivative with a pyrrolidine ring.
Uniqueness
2-[(3-methylquinoxalin-2-yl)sulfanyl]-1-phenylethan-1-one is unique due to the presence of the phenylethanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the phenyl group enhances its activity or stability .
属性
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-17(19-15-10-6-5-9-14(15)18-12)21-11-16(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALPUBAYWYVFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid](/img/structure/B2427683.png)
![2-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2427685.png)
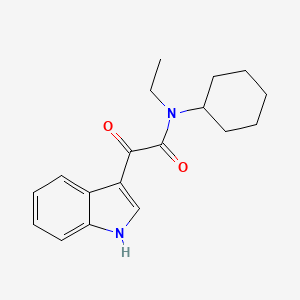
![ethyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2427692.png)
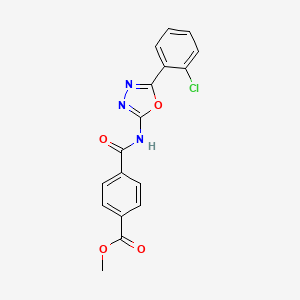
![2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2427694.png)
![4-(1,3-benzothiazol-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2427695.png)

